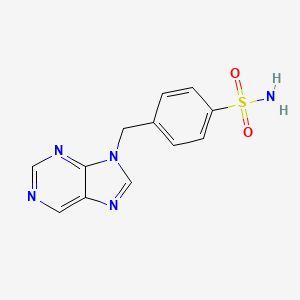

4-(Purin-9-ylmethyl)benzenesulfonamide

Description

4-((9H-Purin-9-yl)methyl)benzenesulfonamide is a compound that combines the structural features of purine and benzenesulfonamide. Purine is a heterocyclic aromatic organic compound, while benzenesulfonamide is a sulfonamide derivative.

Properties

CAS No. |

19270-99-6 |

|---|---|

Molecular Formula |

C12H11N5O2S |

Molecular Weight |

289.32 g/mol |

IUPAC Name |

4-(purin-9-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C12H11N5O2S/c13-20(18,19)10-3-1-9(2-4-10)6-17-8-16-11-5-14-7-15-12(11)17/h1-5,7-8H,6H2,(H2,13,18,19) |

InChI Key |

JXDTYUUIZURCBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=CN=CN=C32)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((9H-Purin-9-yl)methyl)benzenesulfonamide typically involves the reaction of purine derivatives with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-((9H-Purin-9-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

4-((9H-Purin-9-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((9H-Purin-9-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation .

Comparison with Similar Compounds

4-Methylbenzenesulfonamide: Similar in structure but lacks the purine moiety.

4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Contains a thiazolone scaffold instead of purine.

p-Toluenesulfonamide: Another sulfonamide derivative with a toluene group instead of purine.

Uniqueness: 4-((9H-Purin-9-yl)methyl)benzenesulfonamide is unique due to its combination of purine and benzenesulfonamide structures, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for anticancer and antimicrobial applications .

Biological Activity

4-(Purin-9-ylmethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.

Chemical Structure and Properties

The compound features a purine derivative linked to a benzenesulfonamide moiety, which enhances its solubility and reactivity. The structural formula can be represented as follows:

This unique structure allows it to interact with various biological macromolecules, making it a candidate for therapeutic applications.

Antimicrobial Activity

- Inhibition of Dihydropteroate Synthase :

- This compound inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This leads to impaired bacterial growth and replication.

- Broad Spectrum Activity :

Anticancer Properties

-

Targeting Carbonic Anhydrase IX :

- The compound has been shown to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumor cells. This inhibition disrupts pH regulation within the tumor microenvironment, promoting apoptosis in cancer cells and reducing tumor growth.

-

Interference with DNA Synthesis :

- As a purine derivative, it interferes with DNA synthesis, which is vital for cancer cell proliferation. This mechanism is common among many purine analogs that are being explored as potential antitumor agents.

Efficacy Against Pathogens

The following table summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <1 | Strong |

| Escherichia coli | <1 | Strong |

| Candida albicans | 16.69 - 78.23 | Moderate to Strong |

| Fusarium oxysporum | 56.74 - 222.31 | Moderate |

Case Studies

-

Anticancer Studies :

- A study evaluated the impact of similar purine derivatives on cancer cell lines, demonstrating that compounds with structural similarities to this compound exhibited significant anti-proliferative effects on various cancer types through cell cycle arrest and apoptosis induction.

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.